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molecular formula C7H15NO2 B8519294 N-Methyl N-Secondary Butyl Glycine

N-Methyl N-Secondary Butyl Glycine

Cat. No. B8519294
M. Wt: 145.20 g/mol
InChI Key: PAZJPZXNSAMZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04525294

Procedure details

Into a one-gallon autoclave 338 g (4.5 mole) glycine, 1.2 liters methanol, 10 g 10% Pd/C and 500 g methylethylketone were combined. The reaction mixture was pressurized to 77.3 kg/cm2 and heated between 105°-115° C. Pressure was maintained between 63.3 and 77.3 kg/cm2 and after about two hours 63.3 kg/cm2 hydrogen was consumed. The autoclave was cooled and 180 g (6 moles) paraformaldehyde and 5 g 10% Pd/C added and repressurized with about 77.3 kg/cm2 hydrogen. The vessel was heated and 75.2 kg/cm2 of hydrogen was consumed within 1.5 hours and a maximum temperature of 123° C.
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH3:6]O.C=O.[H][H].[CH3:12][C:13]([CH2:15][CH3:16])=O>[Pd]>[CH3:6][N:1]([CH:13]([CH2:15][CH3:16])[CH3:12])[CH2:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
338 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
1.2 L
Type
reactant
Smiles
CO
Step Three
Name
Quantity
180 g
Type
reactant
Smiles
C=O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
500 g
Type
reactant
Smiles
CC(=O)CC
Step Six
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated between 105°-115° C
TEMPERATURE
Type
TEMPERATURE
Details
Pressure was maintained between 63.3 and 77.3 kg/cm2
CUSTOM
Type
CUSTOM
Details
after about two hours 63.3 kg/cm2 hydrogen was consumed
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was heated
CUSTOM
Type
CUSTOM
Details
75.2 kg/cm2 of hydrogen was consumed within 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
a maximum temperature of 123° C.

Outcomes

Product
Name
Type
Smiles
CN(CC(=O)O)C(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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